molecular formula C9H6ClN B8580254 2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No. B8580254
M. Wt: 163.60 g/mol
InChI Key: BFRUJEXHNIKCMY-UHFFFAOYSA-N
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Patent
US08729274B2

Procedure details

A dried 2 L 3-neck flask was fitted with a card-ice condenser, sealed under nitrogen and cooled to −78° C. Ammonia gas was condensed into the flask from a cylinder until approximately required volume was present (˜300 mL). Commercial sodium amide (800 mmol, 31.2 g) was added to the ammonia at −78° C. and after stirring for 10 minutes 3-(2,6-dichlorophenyl)propanenitrile (200 mmol, 40 g) was added over a 5 minute period. The mixture was allowed to warm such that the resultant mixture was stirred at reflux for 4 h before being neutralised with solid ammonium nitrate (800 mmol, 64.0 g) and allowed to stand overnight under a flow of nitrogen. The ammonia was evaporated and water was added to the solid residue and the products were extracted with dichloromethane (×3). The combined organics were washed with dilute hydrochloric acid (5%), followed by water. The organics were dried with sodium sulfate and concentrated to afford crude 3-chloro-1,2-dihydrocyclobutabenzene-1-carbonitrile as a brown residue (98% yield, 32 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[NH2-].[Na+].Cl[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[CH2:12][CH2:13][C:14]#[N:15].[N+]([O-])([O-])=O.[NH4+]>>[Cl:11][C:7]1[C:6]2[CH2:12][CH:13]([C:14]#[N:15])[C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CCC#N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
64 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dried 2 L 3-neck flask was fitted with a card-ice condenser
CUSTOM
Type
CUSTOM
Details
sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
condensed into the flask from a cylinder until approximately required volume
ADDITION
Type
ADDITION
Details
was added over a 5 minute period
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ammonia was evaporated
ADDITION
Type
ADDITION
Details
water was added to the solid residue
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with dichloromethane (×3)
WASH
Type
WASH
Details
The combined organics were washed with dilute hydrochloric acid (5%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=CC2=C1CC2C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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